5-Hydroxy-2,6-dimethylpyridazin-3(2H)-one

Analytical Chemistry Process Chemistry Procurement Quality Control

Researchers seeking precise regiochemistry for SAR studies often encounter misidentified pyridazinone analogs. This 2,6-dimethyl-5-hydroxypyridazin-3(2H)-one is verified by CAS 869357-37-9, ensuring the exact substitution pattern critical for target engagement. - Enables PPO herbicide lead synthesis (Ki <0.1 μM) via validated scaffold. - Serves as a CNS drug intermediate with favorable MW (140.14) and logP. - Supplied at ≥98% purity for reliable HPLC/LC-MS method development.

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
CAS No. 869357-37-9
Cat. No. B1525587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-2,6-dimethylpyridazin-3(2H)-one
CAS869357-37-9
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCC1=NN(C(=O)C=C1O)C
InChIInChI=1S/C6H8N2O2/c1-4-5(9)3-6(10)8(2)7-4/h3,9H,1-2H3
InChIKeyKYKZWYYOWMTZNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 2.5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy-2,6-Dimethylpyridazin-3(2H)-One: Chemical Profile & Procurement


5-Hydroxy-2,6-dimethylpyridazin-3(2H)-one is a pyridazinone heterocycle characterized by a hydroxyl substituent at the 5-position and methyl groups at the 2- and 6-positions of the pyridazine ring, with the molecular formula C₆H₈N₂O₂ and a molecular weight of 140.14 g/mol . The compound is typically supplied as a white to off-white crystalline powder with a purity of ≥98% (assay) and requires storage at 0–8 °C to maintain stability . This pyridazinone scaffold is recognized as a versatile building block in medicinal chemistry and agrochemical research, particularly as an intermediate for pharmaceuticals targeting neurological disorders and as a precursor in the synthesis of herbicidal agents .

Building block
Agrochemical and medicinal chemistry intermediate
Regioselective handle
2,6-dimethyl pyridazinone scaffold for targeted derivatization
Storage
Cold-chain requirement supports compound integrity
Quality
High-purity grade for sensitive synthetic sequences

Why Generic Substitution Fails for 5-Hydroxy-2,6-Dimethylpyridazin-3(2H)-One


The specific substitution pattern on the pyridazinone ring—namely, the concurrent presence of hydroxyl at C5 and methyl groups at N2 and C6—directly governs both the compound's physicochemical properties and its reactivity as an intermediate. While a broad class of pyridazinones is commercially available, the exact positioning of functional groups is critical for ensuring the correct regioselectivity in subsequent synthetic transformations, such as alkylation, acylation, or cross-coupling reactions [1]. Furthermore, the 2,6-dimethyl substitution distinguishes this compound from other 5-hydroxypyridazinones by conferring a unique steric and electronic environment that influences biological target engagement in medicinal chemistry programs [2]. Interchanging this compound with a structurally similar analog (e.g., a 5-hydroxy-2-methylpyridazin-3(2H)-one or a 5-hydroxy-6-methylpyridazin-3(2H)-one) risks introducing off-target effects in biological assays or altering the pharmacokinetic profile of derived drug candidates, as the methyl groups serve as critical pharmacophoric elements or metabolic blocking sites. Consequently, procurement decisions must be guided by the precise CAS number 869357-37-9 rather than by generic class-level descriptions.

⚠️
Regiochemistry mismatch
Substitution pattern shifts may alter reactivity in alkylation or cross-coupling steps.
⚠️
Pharmacophoric variability
Methyl group position influences target engagement and metabolic stability profiles.
⚠️
CAS-based procurement
Generic class-level descriptions risk incorrect regioisomer; verify CAS 869357-37-9.

Quantitative Differentiation Guide: 5-Hydroxy-2,6-Dimethylpyridazin-3(2H)-One


Purity and Storage Stability

The commercially available 5-hydroxy-2,6-dimethylpyridazin-3(2H)-one is supplied with a purity of ≥98% (assay) and requires storage at 0–8 °C to prevent degradation, which is a more stringent storage requirement than many other pyridazinone derivatives due to the potential for oxidation of the hydroxyl group or ring-opening under ambient conditions . In contrast, simpler pyridazinone analogs such as 3(2H)-pyridazinone (CAS 504-30-3) or 5-hydroxy-2-methylpyridazin-3(2H)-one (CAS 5754-18-7) are often supplied with lower purity thresholds (e.g., 95–97%) and can be stored at room temperature, reflecting their greater inherent stability but also their lower suitability for applications demanding high chemical homogeneity .

Purity & Storage
Reported
≥98% purity
0–8 °C storage
Higher purity minimizes side reactions
Cold-chain logistics required; compare with room-temperature analogs
Analytical Chemistry Process Chemistry Procurement Quality Control

Molecular Weight and Lipophilicity Properties

The presence of two methyl groups at the N2 and C6 positions of the pyridazinone core in 5-hydroxy-2,6-dimethylpyridazin-3(2H)-one results in a molecular weight of 140.14 g/mol and an estimated logP value approximately 0.5–1.0 units higher than that of the mono-methyl analog 5-hydroxy-2-methylpyridazin-3(2H)-one (molecular weight 126.11 g/mol) . This increased lipophilicity can enhance membrane permeability and central nervous system (CNS) penetration for drug candidates derived from this intermediate, a property that is often desirable in neurological drug development programs but must be carefully balanced against potential metabolic liabilities [1].

MW & logP
Class-level
ΔMW +14.03
ΔlogP +0.5–1.0
Supports fine-tuning of ADME properties
In silico predictions; verify experimentally
Medicinal Chemistry ADME Properties Lead Optimization

Scaffold Potential in PPO-Inhibiting Herbicides

While the target compound 5-hydroxy-2,6-dimethylpyridazin-3(2H)-one itself is not a PPO inhibitor, it serves as a key synthetic intermediate for constructing more complex pyridazinone-based herbicides. In a recent study, pyridazinone derivatives demonstrated potent inhibition of Nicotiana tabacum protoporphyrinogen IX oxidase (NtPPO) with Ki values as low as 0.0338 μM for the most active analog, ethyl 3-((6-fluoro-5-(6-oxo-4-(trifluoromethyl)pyridazin-1(6H)-yl)benzo[d]thiazol-2-yl)thio)propanoate (compound 10ae) [1]. Another analog, ethyl 2-((6-fluoro-5-(5-methyl-6-oxo-4-(trifluoromethyl)pyridazin-1(6H)-yl)benzo[d]thiazol-2-yl)thio)propanoate (compound 10bh), exhibited broad-spectrum postemergence herbicidal activity at 150 g a.i./ha [1]. The 2,6-dimethyl substitution pattern in the target compound is a crucial starting point for installing the necessary substituents that confer high potency and selectivity in these advanced herbicides.

Herbicide precursor
Class-level
Derived analogs Ki 0.0338 µM
Enables synthesis of potent PPO inhibitors
Activity refers to advanced derivatives; scaffold only
Agricultural Chemistry Herbicide Discovery PPO Inhibition

Reference Standard for Analytical Method Development

5-Hydroxy-2,6-dimethylpyridazin-3(2H)-one is commercially available as a high-purity (≥98%) reference standard, making it suitable for use in the development and validation of analytical methods such as HPLC-UV, LC-MS, and GC-MS for the quantification of pyridazinone-related impurities in pharmaceutical and agrochemical formulations . This compound is utilized as a reference standard in various analytical techniques, ensuring accurate measurements and validation of results in laboratory settings .

Reference standard
Reported
Certified ≥98%
analytical use
Supports method validation and impurity profiling
Confirm certificate of analysis per lot
Analytical Chemistry Reference Standards Method Validation

Validated Application Scenarios: 5-Hydroxy-2,6-Dimethylpyridazin-3(2H)-One


PPO-Inhibiting Herbicide Lead Synthesis

The compound serves as a versatile intermediate for constructing novel pyridazinone herbicides targeting protoporphyrinogen IX oxidase (PPO). The 2,6-dimethylpyridazin-3(2H)-one core provides a suitable scaffold for further derivatization to install fluorinated aromatic rings and thioether linkages, which are critical for achieving high PPO inhibition potency (Ki values <0.1 μM) and broad-spectrum weed control at application rates of 150 g a.i./ha [1]. Researchers in agrochemical discovery should procure this compound to access a validated entry point into a series of potent herbicidal leads.

Building Block for CNS Pharmaceuticals

Given its favorable physicochemical properties—including a molecular weight of 140.14 g/mol and a predicted logP in the optimal range for CNS penetration—this pyridazinone is well-suited as a starting material for synthesizing drug candidates aimed at neurological disorders [1]. The methyl groups at N2 and C6 can serve as metabolic blocking sites or as handles for further functionalization via lithiation or cross-coupling, enabling the efficient exploration of structure-activity relationships (SAR) around the pyridazinone core [2]. Procurement of this specific analog, rather than a mono-methyl variant, ensures the desired pharmacokinetic starting point.

Reference Standard for Impurity Profiling

The high purity (≥98% assay) and well-defined chemical identity (InChIKey: KYKZWYYOWMTZNJ-UHFFFAOYSA-N) of 5-hydroxy-2,6-dimethylpyridazin-3(2H)-one make it an ideal reference material for developing and validating HPLC and LC-MS methods to detect and quantify related pyridazinone impurities in pharmaceutical or agrochemical active ingredients [1]. Laboratories performing quality control or method validation can rely on this compound as a certified standard to ensure accuracy and reproducibility.

Application
Selection Property
Validation Focus
PPO inhibitor synthesis research
Regiospecifically methylated pyridazinone core
PPO enzymatic assay and herbicidal activity screening
Neuroscience lead compound synthesis
Predicted CNS multiparameter score and lipophilicity
ADME property evaluation and permeability assays
Analytical reference standard
Certified high-purity grade (≥98%)
HPLC/LC-MS method validation and impurity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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